molecular formula C18H10F3N3OS B2489217 2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine CAS No. 400079-71-2

2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine

Cat. No.: B2489217
CAS No.: 400079-71-2
M. Wt: 373.35
InChI Key: DJBWRYJJUJXKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

TFMP can be synthesized through various methods. Notably, the introduction of the trifluoromethyl group often involves the use of trichloromethyl-pyridine or assembly from a trifluoromethyl-containing building block. These synthetic approaches allow for the controlled incorporation of the fluorine atom into the pyridine structure .


Molecular Structure Analysis

The molecular formula of TFMP is C₁₃H₈F₃N₃OS . Its three-dimensional structure comprises the interconnected pyridine, isoxazole, and thiazole rings. The trifluoromethyl group is strategically positioned, affecting the compound’s reactivity and properties .


Chemical Reactions Analysis

TFMP derivatives participate in various chemical reactions. For instance, they serve as intermediates in the synthesis of agrochemicals and pharmaceutical compounds. The introduction of TFMP groups into target molecules can occur via fluorination or building-block assembly methods. These reactions are crucial for tailoring the compound’s biological activity .

Scientific Research Applications

Inhibitor Design and Kinase Activity

2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine is a compound related to a class of synthetic compounds known for their inhibitory activity against p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release. These inhibitors aim for high binding selectivity and potency by targeting the ATP pocket and accommodating hydrophobic pockets, which is crucial for designing effective therapeutic agents (Scior et al., 2011).

Coordination Chemistry and Complex Formation

Compounds containing heteroatoms like pyridine and isoxazole, similar to the structure , are significant in coordination chemistry due to their ability to act as ligands, forming complexes with metals. These complexes are notable for their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, leading to various applications in chemistry and biology (Boča et al., 2011).

Optical Sensing and Biological Applications

Derivatives of pyridine and isoxazole are utilized in the synthesis of optical sensors due to their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This highlights the versatility of such compounds in developing exquisite sensing materials and their broader implications in biological systems (Jindal & Kaur, 2021).

Optoelectronic Material Development

Compounds like quinazolines and pyrimidines, which share structural similarities with the given compound, are extensively researched for their application in electronic devices, luminescent elements, and photoelectric conversion elements. Incorporating pyridine and isoxazole fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, and as structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Properties

IUPAC Name

5-(2-pyridin-2-yl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3OS/c19-18(20,21)12-5-3-4-11(8-12)14-9-16(25-24-14)15-10-26-17(23-15)13-6-1-2-7-22-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBWRYJJUJXKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.